molecular formula C14H17NO3 B2722196 (S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 1808097-71-3

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2722196
CAS No.: 1808097-71-3
M. Wt: 247.294
InChI Key: KNESSVMWPUAPEL-ZDUSSCGKSA-N
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Description

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound features a dihydropyridine ring, which is a common structural motif in many biologically active molecules, including calcium channel blockers and other pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the use of a chiral auxiliary to induce the desired stereochemistry. The process may involve the following steps:

    Formation of the dihydropyridine ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Introduction of the benzyl group: This step can be performed using benzyl bromide in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The dihydropyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Benzyl 6-(carboxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate.

    Reduction: Benzyl 6-(hydroxymethyl)piperidine-1-carboxylate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a calcium channel blocker, similar to other dihydropyridine derivatives.

    Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting the influx of calcium ions. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative used in the treatment of hypertension.

    Nicardipine: Similar in structure and function to nifedipine and amlodipine.

Uniqueness

(S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific chiral configuration and the presence of the hydroxymethyl group, which may confer distinct pharmacological properties compared to other dihydropyridine derivatives.

Properties

IUPAC Name

benzyl (2S)-2-(hydroxymethyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-7,13,16H,8-11H2/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNESSVMWPUAPEL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN(C1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CCN([C@@H]1CO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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